molecular formula C19H19NO4 B6545092 5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929428-56-8

5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6545092
CAS RN: 929428-56-8
M. Wt: 325.4 g/mol
InChI Key: IOTLMZDNPBWURT-UHFFFAOYSA-N
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Description

5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, commonly referred to as EMBC, is a compound that has been studied in the field of organic chemistry and medicinal chemistry. EMBC is an aromatic heterocyclic compound that was first synthesized in the 1970s and has since been studied for its potential applications in the field of medicinal chemistry. This compound has been used in numerous research studies due to its unique chemical structure and its potential as a therapeutic agent.

Scientific Research Applications

EMBC has been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its potential to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. EMBC has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to protect cells from damage caused by free radicals. Additionally, EMBC has been studied for its potential to act as an antimicrobial agent and to treat infections.

Mechanism of Action

The mechanism of action of EMBC is not yet fully understood. However, it is believed that EMBC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, EMBC is believed to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. Finally, EMBC is believed to act as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms.
Biochemical and Physiological Effects
EMBC has been studied for its potential biochemical and physiological effects. Studies have shown that EMBC has anti-inflammatory and antioxidant properties, and can protect cells from damage caused by free radicals. Additionally, EMBC has been shown to inhibit the growth of cancer cells and to act as an antimicrobial agent. Finally, EMBC has been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

EMBC has several advantages for laboratory experiments. This compound is relatively easy to synthesize and can be produced in high yields. Additionally, EMBC has a relatively low toxicity, making it safe to use in laboratory experiments. However, EMBC is not very soluble in water, making it difficult to dissolve in aqueous solutions.

Future Directions

There are numerous potential future directions for research into EMBC. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications. Additionally, further studies are needed to explore the potential of EMBC as an antimicrobial agent, and to determine its potential toxicity in humans. Finally, further studies are needed to explore the potential of EMBC as an antioxidant and to determine its potential to reduce oxidative stress.

Synthesis Methods

The synthesis of EMBC can be achieved through several different methods. The most common method involves the reaction of ethyl 3-methoxybenzoate with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction produces the desired product, EMBC, in high yields. An alternative method involves the reaction of 3-methoxybenzaldehyde with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction also produces the desired product, EMBC, in high yields.

properties

IUPAC Name

5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-4-23-15-8-9-17-16(11-15)18(12(2)24-17)19(21)20-13-6-5-7-14(10-13)22-3/h5-11H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTLMZDNPBWURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

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